molecular formula C9H14BrNO2 B13496538 Tert-butyl (4-bromobut-3-yn-1-yl)carbamate

Tert-butyl (4-bromobut-3-yn-1-yl)carbamate

Cat. No.: B13496538
M. Wt: 248.12 g/mol
InChI Key: SLXHIJJXFFHHMS-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromobut-3-yn-1-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 4-bromobut-3-yn-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromobut-3-yn-1-yl)carbamate typically involves the reaction of 4-bromobut-3-yn-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for tert-butyl N-(4-bromobut-3-yn-1-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of azido derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromobut-3-yn-1-yl)carbamate involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom can be displaced by nucleophiles, while the alkyne group can participate in cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • tert-Butyl N-(4-bromobutyl)carbamate
  • tert-Butyl N-(4-chlorobut-3-yn-1-yl)carbamate
  • tert-Butyl N-(4-iodobut-3-yn-1-yl)carbamate

Comparison:

Properties

Molecular Formula

C9H14BrNO2

Molecular Weight

248.12 g/mol

IUPAC Name

tert-butyl N-(4-bromobut-3-ynyl)carbamate

InChI

InChI=1S/C9H14BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h5,7H2,1-3H3,(H,11,12)

InChI Key

SLXHIJJXFFHHMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC#CBr

Origin of Product

United States

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